In Vitro Antimalarial Potency Against Plasmodium falciparum K1 Strain
Antimalarial agent 13 demonstrates sub-micromolar inhibition of P. falciparum (K1 strain), with an EC50 of 124 nM. This potency is comparable to the standard antimalarial chloroquine, which exhibits EC50 values in the range of 19–66 nM against the same K1 strain in a similar radioactive hypoxanthine incorporation assay [1][2]. The study authors explicitly note that compounds 1 (Antimalarial agent 13) and 6p have 'equivalent anti-malarial activity to Chloroquine' [1].
| Evidence Dimension | EC50 against P. falciparum K1 strain |
|---|---|
| Target Compound Data | 124 nM |
| Comparator Or Baseline | Chloroquine (19–66 nM) |
| Quantified Difference | Within 2-6 fold range of chloroquine; described as 'equivalent' activity [1] |
| Conditions | Radioactive labeled hypoxanthine incorporation assay, P. falciparum K1 strain |
Why This Matters
This data positions Antimalarial agent 13 as a potent quinazoline-based alternative to chloroquine for in vitro studies, especially in systems where chloroquine resistance is a concern or a different chemical scaffold is desired.
- [1] Pobsuk N, Suphakun P, Hannongbua S, Nantasenamat C, Choowongkomon K, Gleeson MP. Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2,N4-Disubstituted Quinazoline-2,4-diamines. Med Chem. 2019;15(6):693-704. View Source
- [2] Table 2. In vitro antimalarial activity of reference compounds. Chloroquine EC50 = 0.019–0.066 μM (P. falciparum K1). View Source
